Sodium tetradecyl sulfate is an anionic surface-active agent which is used for its wetting properties in the industry and is also used in medicine as a blood vessel irritant and sclerosing agent for hemorrhoids and varicose veins. Sodium tetradecyl sulfate has been widely used since the 1950s, and in 1978 the first successful report of injecting a 1% solution into spider angiomas in 144 patients was made. Also noted was an unspecified number of episodes of epidermal necrosis without significant long-term effects and a 30% incidence of post-sclerosis pigmentation that resolved within a few months.
Tetradecyl hydrogen sulfate (ester)
CAS No.: 300-52-7
Cat. No.: VC1589061
Molecular Formula: C14H30O4S
Molecular Weight: 294.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 300-52-7 |
---|---|
Molecular Formula | C14H30O4S |
Molecular Weight | 294.45 g/mol |
IUPAC Name | (7-ethyl-2-methylundecan-4-yl) hydrogen sulfate |
Standard InChI | InChI=1S/C14H30O4S/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17/h12-14H,5-11H2,1-4H3,(H,15,16,17) |
Standard InChI Key | GROJOWHVXQYQGN-UHFFFAOYSA-N |
SMILES | CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |
Canonical SMILES | CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |
Melting Point | 199 |
Introduction
Chemical Identity and Structural Composition
Tetradecyl hydrogen sulfate (ester) is an alkyl sulfate that represents the mono-7-ethyl-2-methylundecan-4-yl ester of sulfuric acid. The compound has a molecular formula of C14H30O4S and a molecular weight of 294.45 g/mol . It functions as a conjugate acid of tetradecyl sulfate, with an amphiphilic structure featuring both hydrophobic (tetradecyl chain) and hydrophilic (sulfate group) components . This structural arrangement confers significant surfactant properties to the compound, enabling it to interact effectively with biological membranes and tissues. The sodium salt form, known as sodium tetradecyl sulfate, has the molecular formula C14H29NaO4S with a molecular weight of 316.43 .
Alternative nomenclature for this compound includes tetradecyl sulfuric acid, myristyl sulfate, 1-tetradecanol hydrogen sulfate, and sulfuric acid monotetradecyl ester . The compound's systematic IUPAC name is tetradecyl hydrogen sulfate .
Physical and Chemical Properties
Tetradecyl hydrogen sulfate (ester) exhibits notable physical-chemical characteristics that influence its applications. In its sodium salt form, it appears as a white to off-white powder or crystalline powder with a melting point of approximately 199°C . The compound is soluble in water and demonstrates significant surface-active properties .
Table 1: Physical-chemical properties of Sodium Tetradecyl Sulfate
Property | Value |
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Surface tension (25°C) | 35.2 mN/m (1 vol%) |
Krafft point | 36°C |
Critical micelle concentration (20°C) | 2.21 mmol/L |
Solubility (25°C) | 2.37 g/L |
Flash point | > 93°C |
Synthesis and Production Methodologies
Laboratory Synthesis
The laboratory synthesis of tetradecyl hydrogen sulfate (ester) typically involves the esterification of tetradecanol with concentrated sulfuric acid. This process requires heating tetradecanol with sulfuric acid under controlled conditions to promote ester bond formation while minimizing unwanted side reactions. The reaction necessitates careful temperature management and may involve subsequent purification steps to isolate the desired product.
Industrial Production
In industrial settings, the production of tetradecyl hydrogen sulfate (ester) employs continuous processes for efficiency and consistency. The most widely utilized method involves sulfated reactions through continuous reactors, particularly falling film reactors . The industrial process follows a sequence of:
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Reaction of tetradecanol with sulfuric acid in specialized reactors
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Neutralization of the reaction mixture
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Purification of the product
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Drying to obtain the final compound
This industrial approach is optimized for high yield and purity, essential for commercial applications, particularly in pharmaceutical production .
Chemical Reactivity and Transformations
Tetradecyl hydrogen sulfate (ester) participates primarily in hydrolysis and substitution reactions, consistent with its ester functional group chemistry.
Hydrolysis Reactions
In the presence of water and appropriate catalysts (acids or bases), tetradecyl hydrogen sulfate (ester) undergoes hydrolysis to yield tetradecanol and sulfuric acid. This reaction is particularly significant in understanding the compound's stability in various environments and its metabolic fate in biological systems.
Substitution Reactions
The compound can engage in substitution reactions where reagents such as alkyl halides replace the sulfate group with other functional groups. These transformations extend the compound's versatility in chemical synthesis and modifications for various applications.
Mechanism of Action
The therapeutic efficacy of tetradecyl hydrogen sulfate (ester) derives from its mechanism as a sclerosing agent. When injected intravenously, it causes intimal inflammation and thrombus formation, which typically leads to occlusion of the injected vein . Subsequently, fibrous tissue formation results in partial or complete vein obliteration that may be permanent or temporary .
At the molecular level, sodium tetradecyl sulfate functions as a potent toxin for endothelial cells. Even brief exposure to low concentrations can effectively strip endothelium over considerable distances, exposing highly thrombogenic subendothelium . Additionally, the compound can induce a hypercoagulable state, possibly through selective inhibition of protein C, and promote platelet aggregation . The surfactant properties contribute significantly to these effects by disrupting cell membrane integrity and triggering inflammatory cascades.
Medical Applications
Treatment of Varicose Veins
The primary medical application of tetradecyl hydrogen sulfate (ester) is in the treatment of small uncomplicated varicose veins of the lower extremities that exhibit simple dilation with competent valves . The compound is marketed under the brand name Sotradecol for this application . The treatment involves intravenous injection directly into the affected veins, where the compound's sclerosing properties induce controlled damage that leads to vein closure.
Sclerotherapy for Hemorrhoids
Research has investigated the efficacy of sodium tetradecyl sulfate in treating early internal hemorrhoids. Comparative studies with other sclerosing agents, such as 5% phenol in almond oil, have evaluated the relative benefits and complications of these treatments . These investigations contribute to optimizing protocols for hemorrhoid management using tetradecyl hydrogen sulfate (ester).
Pharmaceutical Formulations
Tetradecyl hydrogen sulfate (ester) is available in pharmaceutical formulations, primarily as sodium tetradecyl sulfate for clinical use. The commercial preparation Sotradecol is a sterile, nonpyrogenic solution for intravenous use as a sclerosing agent . It is available in two concentrations:
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1% (10 mg/mL): Each milliliter contains sodium tetradecyl sulfate 10 mg, benzyl alcohol 0.02 mL, and dibasic sodium phosphate anhydrous 4.0 mg in Water for Injection, with pH 7.9 .
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3% (30 mg/mL): Each milliliter contains sodium tetradecyl sulfate 30 mg, benzyl alcohol 0.02 mL, and dibasic sodium phosphate anhydrous 9.0 mg in Water for Injection, with pH 7.9 .
These formulations are specifically designed for sclerotherapy applications, with precise concentrations tailored to different clinical requirements.
Pharmacological Properties
Drug Interactions
Tetradecyl hydrogen sulfate (ester) may interact with various medications, potentially altering their pharmacokinetics. Specifically, it may decrease the excretion rate of drugs such as digoxin, potentially resulting in elevated serum levels . Research has also revealed interactions with proteins in the coagulation cascade, particularly Vitamin K-dependent protein S and protein C, which it inhibits . These interactions have significant implications for patients on anticoagulant therapy.
Counterion Association with Ionic Drugs
Recent research has explored the interactions between sodium tetradecyl sulfate and ionic drugs. A 2023 study investigated counterion association with diphenhydramine hydrochloride (DPC) and chlorpheniramine maleate (CPM) . The findings revealed:
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Counterion binding values: B = 0.300 for DPC and 0.379 for CPM in aqueous media at 25°C
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Binding constants (Kb): 2.232 for DPC and 2.837 for CPM
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Partition coefficients (Kx): 286.64 for DPC and 3209.21 for CPM
These results demonstrated that CPM molecules associate with the Palisade layer of sodium tetradecyl sulfate micelles, while DPC molecules bind to the Stern layer . The study concluded that ionic drugs could enhance the micellization capabilities of surfactants like sodium tetradecyl sulfate, which has implications for pharmaceutical formulation design .
Route of Administration | Species | LD50 Value |
---|---|---|
Intraperitoneal | Mouse | 342 mg/kg |
Intravenous | Mouse | 56 mg/kg |
These toxicity values emphasize the importance of appropriate dosing and administration protocols in clinical applications .
Comparative Analysis with Related Compounds
Tetradecyl hydrogen sulfate (ester) shares structural similarities with several compounds, particularly other alkyl sulfates. The following table presents a comparative analysis:
Table 3: Comparison of Tetradecyl Hydrogen Sulfate (Ester) with Related Compounds
Compound | Chemical Formula | Primary Use | Distinctive Characteristics |
---|---|---|---|
Tetradecyl hydrogen sulfate | C14H30O4S | Sclerosing agent | Specific application in varicose vein treatment |
Sodium tetradecyl sulfate | C14H29NaO4S | Sclerotherapy | Broader applications in medicine and industry |
Sodium lauryl sulfate | C12H25NaO4S | Cleansing agent | Predominantly used in personal care products |
This comparison highlights the specialized application of tetradecyl hydrogen sulfate (ester) in vascular treatments compared to related compounds .
Research Applications
Beyond its clinical uses, tetradecyl hydrogen sulfate (ester) finds applications in various research contexts:
Comparative Sclerotherapy Studies
Clinical research has compared the efficacy of sodium tetradecyl sulfate with other sclerosing agents. A randomized controlled study involving 120 hemorrhoid cases evaluated sodium tetradecyl sulfate against 5% phenol in almond oil, assessing outcomes two weeks post-treatment . Such comparative studies help establish optimal protocols for different patient populations and conditions.
Surfactant Chemistry Investigations
The compound serves as a model surfactant in studies investigating micelle formation, counterion binding, and interaction with ionic species . These fundamental investigations contribute to understanding surfactant behavior in biological and pharmaceutical systems.
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